1-(2-Amino-5-bromo-4-chlorophenyl)ethanone
Overview
Description
“1-(2-Amino-5-bromo-4-chlorophenyl)ethanone” is a heterocyclic organic compound with the molecular formula C8H7BrClNO . It has a molecular weight of 248.504280 g/mol . It is also known by other synonyms such as TC-062593 and Ethanone .
Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom, a chlorine atom, and an amino group attached to a phenyl ring, which is further connected to an ethanone group . The exact mass is 246.94000 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 248.504280 g/mol and a molecular formula of C8H7BrClNO . It has 2 H-Bond acceptors and 1 H-Bond donor .Scientific Research Applications
Synthesis and Characterization
- A study demonstrated the synthesis of enantiomerically pure compounds starting from a similar compound, highlighting a process characterized by inexpensiveness, scalability, and the ability to produce enantiomers with high purities (Zhang et al., 2014).
Potential in Drug Development
- Research on the biotransformation of a structurally similar compound by Acinetobacter sp. for the synthesis of a chiral intermediate of Miconazole, an antifungal agent, suggests the relevance of such compounds in developing pharmaceutical intermediates with high enantioselectivity (Miao et al., 2019).
Application in Material Science
- Schiff base methacrylate polymers containing imine bonding were synthesized from compounds including a similar chemical structure, showing potential applications due to their thermal behavior, electrical properties, and antimicrobial activities (Solmaz et al., 2021).
Chemical Reactions and Mechanisms
- A computational study investigated the nucleophilic substitution reactions between imidazole and various 2-bromo-1-arylethanone derivatives, including a compound structurally related to "1-(2-Amino-5-bromo-4-chlorophenyl)ethanone", to understand the reaction mechanisms and optimize the synthesis of novel heterocyclic compounds (Erdogan & Erdoğan, 2019).
Antimicrobial and Antitumor Activities
- The synthesis and characterization of novel Schiff base and its metal complexes from a compound structurally related to "this compound" showed broad-spectrum antimicrobial activities and promising antitumor potential against liver carcinoma and breast cancer cell lines (Ramadan et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-amino-5-bromo-4-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNACMPFJLFHELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585312 | |
Record name | 1-(2-Amino-5-bromo-4-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937816-91-6 | |
Record name | 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937816-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Amino-5-bromo-4-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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